Tetramine

Description

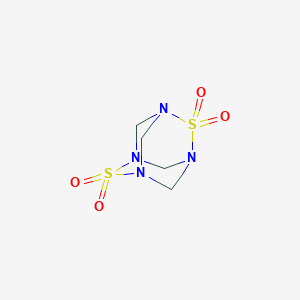

Structure

3D Structure

Propriétés

IUPAC Name |

2λ6,6λ6-dithia-1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGKEGLBGGJEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2CN3CN(S2(=O)=O)CN1S3(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040307 | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-12-6 | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylene disulfotetramine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tetramethylenedisulfotetramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLENEDISULFOTETRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6TS3WME05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Tetramine on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethylenedisulfotetramine (TETS), commonly known as this compound, is a potent convulsant neurotoxin that poses a significant threat due to its high toxicity and illicit use as a rodenticide.[1][2] Its primary mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1][2][3] This guide provides a comprehensive technical overview of the molecular interactions, quantitative parameters, and experimental methodologies used to characterize the effects of this compound on GABA-A receptors. The information is intended to support research efforts and the development of effective countermeasures against this compound poisoning.

Introduction to this compound and the GABA-A Receptor

This compound is a cage convulsant that induces severe, often lethal, seizures by disrupting the delicate balance of excitation and inhibition in the brain.[2][4] Its primary molecular target, the GABA-A receptor, is a ligand-gated ion channel that, upon binding to its endogenous ligand GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[5][6]

The GABA-A receptor is a heteropentameric protein complex composed of various subunit combinations (e.g., α, β, γ), which determine its pharmacological and physiological properties.[7][8][9] this compound's action as a non-competitive antagonist means it does not directly compete with GABA for its binding site but instead binds to a distinct site on the receptor complex, thereby preventing the channel from opening even when GABA is bound.[2]

Mechanism of Action: Non-Competitive Antagonism

Electrophysiological and radioligand binding studies have consistently demonstrated that this compound acts as a non-competitive antagonist of GABA-A receptors.[2][10] Unlike competitive antagonists that shift the GABA dose-response curve to the right, this compound reduces the maximal response to GABA, indicating a mechanism that is independent of the agonist concentration.[2]

The binding site for this compound is located within the ionophore, or channel pore, of the GABA-A receptor.[1][11][12] This is supported by evidence that this compound competitively displaces other channel-blocking ligands such as [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) and [³H]ethynylbicycloorthobenzoate ([³H]EBOB).[4][13] Molecular dynamics simulations have further elucidated the specific interactions, suggesting that this compound forms unique polar interactions with amino acid residues within the 1' and 2' rings of the channel pore, a site distinct from that of many insecticides.[3][11] This binding action physically occludes the channel, preventing chloride ion flux and thereby blocking inhibitory neurotransmission.

Signaling Pathway of GABA-A Receptor Inhibition by this compound

The following diagram illustrates the signaling cascade leading to neuronal inhibition by GABA and its disruption by this compound.

Caption: Signaling pathway of GABA-A receptor modulation.

Quantitative Data on this compound-GABA-A Receptor Interaction

The affinity and potency of this compound at the GABA-A receptor have been quantified through various in vitro assays. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Radioligand/Assay | Brain Region/Preparation | Reference |

| IC₅₀ | ~1 µM | [³⁵S]TBPS Displacement | Rat brain membranes | [4] |

| IC₅₀ | 0.08 µM | [¹⁴C]TETS Binding | Rat brain membranes | [1] |

| IC₅₀ | 0.79 µM | Inhibition of [³H]EBOB Binding | Rat brain membranes | [11] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on established neuropharmacological techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GABA-A receptor by measuring its ability to displace a radiolabeled ligand that binds to a known site.

Objective: To determine the IC₅₀ value of this compound for the picrotoxin/cage convulsant binding site on the GABA-A receptor.

Materials:

-

Rat brain membranes (prepared as described in Zhao et al., 2014)[1]

-

Radioligand (e.g., [³⁵S]TBPS or [³H]EBOB)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl)

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation: Whole rat brains are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellets are washed and resuspended to a final protein concentration.[1]

-

Assay Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that binds to the same site.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the logarithm of the this compound concentration. The IC₅₀ value is determined by non-linear regression analysis.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the effect of this compound on the function of GABA-A receptors by recording the ion currents flowing through the channels in response to GABA application.

Objective: To characterize the inhibitory effect of this compound on GABA-evoked currents.

Materials:

-

Cells expressing GABA-A receptors (e.g., Xenopus oocytes or cultured neurons)

-

Patch-clamp amplifier and data acquisition system

-

Micropipettes

-

External and internal recording solutions

-

GABA

-

This compound

Procedure:

-

Cell Preparation: Cells are cultured on coverslips suitable for microscopy.

-

Pipette Fabrication: Glass micropipettes are pulled to a fine tip and filled with the internal recording solution.

-

Whole-Cell Configuration: A micropipette is brought into contact with a cell, and a high-resistance seal is formed. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

GABA Application: GABA is applied to the cell via a perfusion system to evoke an inward chloride current (at a holding potential more positive than the chloride equilibrium potential).

-

This compound Application: After establishing a stable baseline of GABA-evoked currents, this compound is co-applied with GABA.

-

Data Recording and Analysis: The amplitude of the GABA-evoked current is measured before, during, and after the application of this compound. The percentage of inhibition is calculated.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for investigating the effects of a compound like this compound on GABA-A receptors.

Caption: Experimental workflow for this compound research.

Conclusion and Future Directions

References

- 1. GABAA receptor target of tetramethylenedisulfothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetramethylenedisulfothis compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor target of tetramethylenedisulfothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of Seizures Induced by Acute and Repeated Exposure to Tetramethylenedisulfothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The efficacy of γ-aminobutyric acid type A receptor (GABA AR) subtype-selective positive allosteric modulators in blocking tetramethylenedisulfothis compound (TETS)-induced seizure-like behavior in larval zebrafish with minimal sedation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential antagonism of tetramethylenedisulfothis compound-induced seizures by agents acting at NMDA and GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the History of Tetramine: From Industrial Toxin to Potent Neuroscientific Tool

A Technical Guide on the Synthesis, Discovery, and Neurotoxic Mechanism of Tetramethylenedisulfotetramine

Introduction

Tetramethylenedisulfothis compound (TETS), commonly known as this compound, is a potent convulsant neurotoxin that has garnered significant interest within the scientific community due to its unique mechanism of action and unfortunate history of accidental and intentional poisonings. First identified in the mid-20th century, the story of this compound's discovery is a compelling example of industrial toxicology leading to the elucidation of fundamental neurochemical pathways. This technical guide provides a comprehensive overview of the historical context of this compound's synthesis and discovery, its physicochemical properties, detailed experimental protocols for its synthesis and early analysis, and its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor. This document is intended for researchers, scientists, and drug development professionals interested in the history, chemistry, and pharmacology of this powerful neurotoxin.

Historical Discovery and Early Synthesis

An Unexpected Industrial Poisoning

The toxic properties of this compound were first recognized in 1949 in Germany through a series of severe occupational poisonings.[1] Workers in an upholstery factory began experiencing a range of neurological symptoms, including seizures, after handling rayon fabric treated with a flame retardant.[1] Investigations revealed that the flame retardant, a resin formed from the reaction of sulfamide and formaldehyde, was the source of the toxicity.[1][2] This serendipitous and tragic discovery marked the beginning of scientific inquiry into this novel and highly potent neurotoxin.

Initial Synthesis of Tetramethylenedisulfothis compound

Experimental Protocol: Synthesis of Tetramethylenedisulfothis compound

The following protocol is a generalized representation based on available literature.[4][5]

-

Reactants:

-

Sulfamide (NH₂SO₂NH₂)

-

Formaldehyde (HCHO) solution (e.g., 37% in water)

-

Strong mineral acid (e.g., Hydrochloric acid, HCl)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sulfamide in water.

-

Acidify the solution with a strong mineral acid.

-

Slowly add formaldehyde solution to the acidified sulfamide solution while stirring. The molar ratio of formaldehyde to sulfamide is crucial and is reported to be 2:1.[2]

-

The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

A white crystalline precipitate of tetramethylenedisulfothis compound will form.

-

The precipitate is collected by filtration, washed with water, and then with a suitable organic solvent like ethanol to remove impurities.[5]

-

The crude product can be further purified by recrystallization from a solvent such as acetone.[5]

-

Note: this compound is an extremely toxic substance and should only be synthesized by trained professionals in a properly equipped laboratory with appropriate safety precautions.

Physicochemical Properties

This compound is a white, odorless, and tasteless crystalline powder.[4][5] Its stability and lack of sensory cues make it particularly dangerous in cases of accidental or intentional ingestion.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₈N₄O₄S₂ | [4] |

| Molar Mass | 240.26 g/mol | [5] |

| Appearance | White crystalline powder | [4][5] |

| Melting Point | 255–260 °C | [4][5] |

| Solubility | Slightly soluble in water, DMSO, and acetone. | [4][5] |

| Insoluble in methanol and ethanol. | [4][5] | |

| LD₅₀ (mice, oral) | ~0.1 mg/kg | [6] |

Early Experimental Protocols for Isolation and Analysis

Isolation from Contaminated Fabric

The initial investigations into the German factory poisonings required the isolation of the toxic compound from the treated rayon fabric. While the exact protocol from 1949 is not detailed in the available English literature, a general workflow can be inferred based on standard analytical practices of the time and descriptions of the discovery.[2]

Experimental Workflow: Conceptual Protocol for this compound Isolation from Textiles

Caption: Conceptual workflow for the isolation and identification of this compound from fabric.

Early Analytical Techniques

In the mid-20th century, the analytical techniques available were limited compared to modern methods. The identification of this compound would have relied on classical chemical and biological assays.

-

Melting Point: A sharp and characteristic melting point would have been a key indicator of the purity of the isolated compound.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₄H₈N₄O₄S₂) would have been crucial for structural elucidation.

-

Bioassay: The toxicity of the isolated compound was confirmed by injecting extracts into mice, which then exhibited the same convulsive symptoms as the factory workers.[2] This was a definitive, albeit tragic, confirmation of its biological activity.

Mechanism of Action: A Potent GABA Receptor Antagonist

Early toxicological studies quickly established that this compound is a powerful convulsant, suggesting a mechanism of action involving the central nervous system.[1] Later research, employing more advanced techniques, pinpointed its target as the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[3][4]

The GABAergic Synapse and Inhibition

GABA-A receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.

This compound's Antagonistic Action

This compound acts as a non-competitive antagonist of the GABA-A receptor.[3] It does not bind to the same site as GABA but rather to a site within the chloride ion channel pore.[7] This binding physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence is a loss of inhibitory signaling, leading to uncontrolled neuronal excitation and the characteristic seizures associated with this compound poisoning.

Signaling Pathway: GABA-A Receptor and this compound Antagonism

Caption: Mechanism of GABA-A receptor antagonism by this compound.

Early In Vitro Studies

The elucidation of this compound's mechanism of action was aided by early in vitro electrophysiological studies on model systems. The crayfish stretch receptor neuron, a classic preparation for studying inhibitory neurotransmission, was instrumental in this research.

Experimental Protocol: In Vitro Electrophysiology (Conceptual)

-

Preparation: Isolate the stretch receptor neuron from a crayfish.

-

Recording: Use intracellular electrodes to record the membrane potential of the neuron.

-

Perfusion: Perfuse the preparation with a saline solution containing known concentrations of GABA and/or this compound.

-

Measurement:

-

Apply GABA and observe the resulting hyperpolarization (inhibitory postsynaptic potential, IPSP) due to Cl⁻ influx.

-

Co-apply GABA and this compound and observe the reduction or complete block of the GABA-induced hyperpolarization.

-

-

Data Analysis: Quantify the dose-dependent antagonism of the GABA response by this compound to determine its potency and mechanism (competitive vs. non-competitive).

These early studies provided the foundational evidence for this compound's action as a potent blocker of GABA-gated chloride channels.

Conclusion

The discovery and subsequent investigation of this compound represent a significant chapter in the history of toxicology and neuroscience. From its origins as an industrial hazard, the study of this potent neurotoxin has provided invaluable insights into the fundamental mechanisms of inhibitory neurotransmission. The historical synthesis and early analytical methods, though rudimentary by today's standards, laid the groundwork for a deeper understanding of its potent biological activity. For contemporary researchers, the story of this compound serves as a powerful reminder of the potential for unexpected discoveries in toxicology and the enduring importance of understanding the molecular basis of neurotoxicity.

References

- 1. Comparison of extraction methods for the analysis of natural dyes in historical textiles by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tetramethylenedisulfothis compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetramethylenedisulfothis compound - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Comparison of GABA analogues at the crayfish stretch receptor neurone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The distribution of GABA sensitivity on crayfish muscle receptor organs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Tetramethylenedisulfotetramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylenedisulfotetramine (TETS), a potent neurotoxin, presents a significant subject of study due to its extreme toxicity and unique mechanism of action. This technical guide provides a comprehensive overview of the chemical and physical properties of TETS, its interaction with the GABA-A receptor, and detailed methodologies for its analysis. All quantitative data are presented in structured tables for ease of reference. Experimental protocols for analytical determination are detailed, and the mechanism of action is visually represented through a signaling pathway diagram created using Graphviz. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Chemical and Physical Properties

Tetramethylenedisulfothis compound, also known as this compound, is a synthetic cage convulsant. Its rigid, adamantane-like structure is key to its biological activity.

Table 1: Chemical Identification of Tetramethylenedisulfothis compound

| Identifier | Value |

| IUPAC Name | 2λ⁶,6λ⁶-Dithia-1,3,5,7-tetraazatricyclo[3.3.1.1³﹐⁷]decane-2,2,6,6-tetraoxide[1] |

| Synonyms | This compound, TETS, DSTA, Dushuqiang, Four-two-four, 424, NSC 172824, Meishuming, Sanbudao[1][2] |

| CAS Number | 80-12-6[1][3] |

| Molecular Formula | C₄H₈N₄O₄S₂[1][2] |

| Molecular Weight | 240.26 g/mol [2] |

| Chemical Structure | A sulfamide derivative with a cage-like structure.[2] |

Table 2: Physical Properties of Tetramethylenedisulfothis compound

| Property | Value |

| Appearance | White, odorless, tasteless crystalline powder.[2][4][5][6][7][8][9] |

| Melting Point | 255-260 °C[2][4][5][6][8] |

| Solubility | Slightly soluble in water (0.25 mg/mL), dimethyl sulfoxide (DMSO), and acetone. Insoluble in methanol and ethanol.[2][3][5][6][7][8][9] |

| Stability | Stable in mild acid or alkali solutions up to 0.1N.[3] Considered persistent on surfaces and in water under normal environmental conditions.[10] |

| Log P (octanol-water) | -3.520[4][6][8] |

Synthesis and Purification

Synthesis

A more specific method involves a stepwise cyclization, particularly for isotopic labeling, by reacting sulfamide with labeled formaldehyde and s-trioxane in concentrated hydrochloric acid.[3]

Purification

The primary method cited for the purification of tetramethylenedisulfothis compound is recrystallization from acetone.[2][5][7][9] This process generally involves dissolving the crude product in a minimal amount of hot acetone and allowing it to cool slowly, which results in the formation of cubic crystals.[2][3][5][7][9]

Mechanism of Action: GABA-A Receptor Antagonism

Tetramethylenedisulfothis compound exerts its potent neurotoxic effects by acting as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[2][3][11] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuron and a reduction in its excitability.[12][13]

TETS binds to a site within the chloride channel pore of the GABA-A receptor, physically blocking the channel and preventing the influx of chloride ions.[2] This action is similar to that of picrotoxin but more potent.[2] The blockage of the inhibitory GABAergic signaling leads to uncontrolled neuronal firing, resulting in severe convulsions and seizures.[3][4][11] Molecular modeling and experimental data suggest that TETS forms polar interactions with amino acid residues within the 1' and 2' ring region of the pore, specifically interacting with α1 and γ2 subunits of the receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of Rodenticide Tetramethylenedisulfothis compound (this compound) in Processed Foods by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Search results [inis.iaea.org]

- 5. Tetramethylenedisulfothis compound - Wikipedia [en.wikipedia.org]

- 6. GABAA receptor target of tetramethylenedisulfothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. nrt.org [nrt.org]

- 12. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Neurotoxicology of Tetramine: A Technical Guide to its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylenedisulfotetramine (TETS), commonly known as this compound, is a highly potent neurotoxin and convulsant agent.[1] Although its use as a rodenticide has been banned internationally due to its extreme toxicity to humans, it continues to be a compound of concern due to its illicit synthesis and use in intentional and accidental poisonings.[2][3] this compound is an odorless, tasteless, and colorless powder, making it a formidable and insidious poison.[2] Its rapid absorption and severe neurotoxic effects, primarily targeting the central nervous system (CNS), present significant challenges for diagnosis and treatment.[2]

This technical guide provides an in-depth overview of the neurotoxic effects of this compound on the CNS. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, relevant signaling pathways, quantitative toxicological data, and key experimental protocols.

Mechanism of Neurotoxicity: Non-Competitive Antagonism of the GABA-A Receptor

The primary mechanism underlying the profound neurotoxicity of this compound is its action as a potent, non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, allows the influx of chloride ions (Cl-) into the neuron.[5] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission throughout the CNS.[5]

This compound disrupts this critical inhibitory process by binding to a site within the chloride ionophore of the GABA-A receptor channel.[6] This binding physically blocks the channel, preventing the influx of chloride ions even when GABA is bound to the receptor.[4] Unlike competitive antagonists that bind to the same site as GABA, this compound's non-competitive action means that increasing the concentration of GABA cannot overcome its inhibitory effect.[7]

The blockade of GABA-A receptors by this compound leads to a significant reduction in inhibitory signaling in the brain. This disinhibition results in a state of neuronal hyperexcitability, leading to uncontrolled firing of neurons and culminating in severe, often fatal, convulsive seizures.[7]

Signaling Pathways and Downstream Effects

The acute neurotoxic effects of this compound are a direct consequence of the widespread neuronal hyperexcitability caused by the blockade of GABA-A receptors. This initial event triggers a cascade of downstream neurochemical and cellular changes.

Excitotoxicity and Glutamatergic System Dysregulation

The reduction in GABAergic inhibition leads to a relative overactivity of the excitatory glutamatergic system. This imbalance is a key contributor to the seizures and potential neuronal damage observed in this compound poisoning. The excessive neuronal firing can lead to an excitotoxic cascade, where prolonged activation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, results in an overwhelming influx of calcium ions (Ca2+).[8] This intracellular calcium overload can activate various downstream pathways leading to neuronal cell death, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species.[8]

Signaling Pathway of this compound-Induced Neurotoxicity

Figure 1: Signaling pathway of this compound-induced neurotoxicity.

Quantitative Toxicological Data

The potency of this compound is reflected in its low lethal and convulsive doses observed in various animal models. The following tables summarize key quantitative data from the literature.

Table 1: Lethal Dose (LD50) of this compound in Animal Models

| Species | Route of Administration | LD50 (mg/kg) | Citation(s) |

| Mouse | Oral | 0.29 | [1] |

| Mouse | Subcutaneous | 0.15 - 0.2 | [1] |

| Human (estimated) | Oral | ~0.1 | [9] |

Table 2: Convulsive Dose (CD50) of this compound in Mice

| Seizure Type | Route of Administration | CD50 (mg/kg) | Citation(s) |

| Clonic Seizures | Oral | 0.11 | [2][3] |

| Tonic Seizures | Oral | 0.22 | [2][3] |

Table 3: Pharmacokinetic and Human Poisoning Data

| Parameter | Value | Species | Citation(s) |

| Onset of Symptoms | 10 - 30 minutes | Human | [9] |

| Time to Fatal Outcome | 1 - 2 hours | Human | [9] |

| Blood Concentration (convulsions & coma) | 0.64 µg/mL | Human | [4] |

| Blood Concentration (dizziness, nausea) | 0.15 µg/mL | Human | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the neurotoxic effects of this compound.

Synthesis of [¹⁴C]this compound

The synthesis of radiolabeled this compound is essential for conducting receptor binding assays. The following protocol is based on the stepwise cyclization method.[6]

Materials:

-

Sulfamide

-

[¹⁴C]Formaldehyde (H¹⁴CHO)

-

s-Trioxane (unlabeled formaldehyde source)

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Combine sulfamide with [¹⁴C]Formaldehyde (0.25 equivalents relative to sulfamide) and s-trioxane (1.75 equivalents) in concentrated HCl. The use of s-trioxane ensures the incorporation of the radiolabel by providing a slower release of unlabeled formaldehyde.

-

The reaction proceeds through a series of cyclization steps, ultimately forming the this compound cage structure.

-

The final product, [¹⁴C]tetramethylenedisulfothis compound, can be purified and its radiochemical purity assessed by appropriate analytical techniques such as high-performance liquid chromatography (HPLC) with radiometric detection.

[¹⁴C]this compound Radioligand Binding Assay

This assay is used to characterize the binding of this compound to its receptor site in brain tissue.

Materials:

-

Rat brain tissue

-

[¹⁴C]this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound (for determining non-specific binding)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors. Wash the membrane pellet by resuspension and recentrifugation.

-

Binding Assay: In assay tubes, combine the prepared brain membranes, a known concentration of [¹⁴C]this compound, and either assay buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).

-

Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Saturation binding experiments (using varying concentrations of [¹⁴C]this compound) can be used to determine the binding affinity (Kd) and receptor density (Bmax). Competition binding experiments (using a fixed concentration of [¹⁴C]this compound and varying concentrations of unlabeled competitor compounds) can determine the inhibitory constants (Ki) of other ligands.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in individual neurons, providing a functional assessment of this compound's effect on GABA-A receptors.

Materials:

-

Cultured primary neurons or brain slices

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Intracellular and extracellular recording solutions

-

GABA

-

This compound

Procedure:

-

Cell Preparation: Prepare primary neuronal cultures or acute brain slices from rodents.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a tip resistance of 3-7 MΩ. Fill the pipette with an appropriate intracellular solution.

-

Giga-seal Formation: Under microscopic guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Recordings: Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).

-

GABA Application: Apply a known concentration of GABA to the neuron to evoke an inward chloride current through GABA-A receptors.

-

This compound Application: Co-apply this compound with GABA, or pre-apply this compound before GABA application, and record the effect on the GABA-evoked current. A reduction in the current amplitude in the presence of this compound indicates antagonism of the GABA-A receptor.

-

Data Analysis: Analyze the recorded currents to determine the extent of inhibition by this compound and to characterize its mechanism of action (e.g., competitive vs. non-competitive).

In Vivo Seizure Scoring and Evaluation of Anticonvulsants

This protocol is used to assess the severity of this compound-induced seizures in rodents and to evaluate the efficacy of potential anticonvulsant therapies.[2][3]

Materials:

-

Rodents (mice or rats)

-

This compound solution

-

Anticonvulsant drug(s) of interest

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Animal Dosing: Administer this compound to the animals via a specified route (e.g., intraperitoneal, oral). For anticonvulsant studies, a separate group of animals is pre-treated with the test compound before this compound administration.

-

Behavioral Observation: Immediately after dosing, place each animal in an individual observation chamber and observe its behavior continuously for a set period (e.g., 60 minutes).

-

Seizure Scoring: Score the observed seizure activity according to a standardized scale, such as a modified Racine scale.[2][3] A typical scoring system is as follows:

-

Stage 0: No response

-

Stage 1: Immobility, mouth and facial movements

-

Stage 2: Head nodding, myoclonic jerks

-

Stage 3: Unilateral forelimb clonus

-

Stage 4: Bilateral forelimb clonus with rearing

-

Stage 5: Rearing and falling with loss of postural control (generalized clonic-tonic seizures)

-

-

Data Collection: Record the latency to the first seizure, the duration of seizures, the maximum seizure stage reached, and the incidence of mortality.

-

Data Analysis: Compare the seizure parameters between the control (this compound only) and treatment (anticonvulsant + this compound) groups to determine the efficacy of the anticonvulsant in preventing or reducing the severity of this compound-induced seizures.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying this compound's neurotoxicity.

Workflow for In Vitro Characterization of this compound's Effect on GABA-A Receptors

Figure 2: Workflow for in vitro characterization of this compound.

Workflow for In Vivo Evaluation of Anticonvulsant Efficacy Against this compound

Figure 3: Workflow for in vivo anticonvulsant evaluation.

Conclusion

This compound remains a significant neurotoxic threat due to its high potency and surreptitious nature. Its mechanism of action, centered on the non-competitive antagonism of the GABA-A receptor, leads to severe and often lethal seizures. Understanding the molecular and cellular consequences of this compound exposure is crucial for the development of effective countermeasures. This technical guide has provided a comprehensive overview of the current knowledge on this compound neurotoxicity, including its mechanism, quantitative toxicological data, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for the scientific community engaged in research and development efforts to mitigate the dangers posed by this potent neurotoxin. Further research into the long-term neurological sequelae of non-lethal this compound exposure and the development of novel, targeted antidotes is of paramount importance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of Seizures Induced by Acute and Repeated Exposure to Tetramethylenedisulfothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Staged anticonvulsant screening for chronic epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral Assessment of NIH Swiss Mice Acutely Intoxicated with Tetramethylenedisulfothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-clamp analysis of somatic gamma-aminobutyric acid responses in adult rat hippocampal CA1 neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Behavioral assessment of NIH Swiss mice acutely intoxicated with tetramethylenedisulfothis compound [escholarship.org]

- 8. ijpp.com [ijpp.com]

- 9. pdspdb.unc.edu [pdspdb.unc.edu]

An In-depth Technical Guide on the Pathophysiology of Acute Tetramine Poisoning

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylenedisulfotetramine (TETS), commonly known as this compound, is a highly potent neurotoxin and a banned rodenticide that continues to pose a significant threat due to its illicit production and use in intentional and accidental poisonings.[1][2][3][4] This technical guide provides a comprehensive overview of the pathophysiology of acute this compound poisoning, with a focus on its molecular mechanisms of action, target receptors, and the resultant downstream signaling cascades. We delve into the quantitative toxicological data, detail key experimental protocols for studying this potent convulsant, and present visual representations of the critical pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the development of effective countermeasures and antidotes for this formidable chemical threat.

Introduction

This compound is a cage convulsant that is odorless, tasteless, and colorless, making it a dangerous agent for surreptitious poisoning.[2] First synthesized in 1949, its extreme toxicity to mammals led to its global ban as a rodenticide.[1][5] However, its ease of synthesis and high potency have resulted in numerous poisoning incidents, particularly in China.[3][4] The primary clinical manifestation of acute this compound poisoning is severe, often refractory, seizures, which can rapidly progress to status epilepticus, multi-organ failure, and death.[2][3][4] The estimated lethal dose for adult humans is a mere 7-10 mg.[4][6] This guide will explore the intricate molecular events that underpin the severe neurotoxic effects of this compound.

Molecular Mechanism of Action

The principal target of this compound in the central nervous system (CNS) is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain.[1][5][7][8]

Non-competitive Antagonism of the GABA-A Receptor

This compound acts as a non-competitive antagonist of the GABA-A receptor.[1][6][9] Unlike competitive antagonists that bind to the same site as the endogenous ligand GABA, this compound binds to a distinct site within the receptor's chloride ion channel pore.[6][9] This binding action physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[5] The disruption of chloride influx prevents the hyperpolarization of the neuronal membrane, which is the basis of GABAergic inhibition.[10][11] This blockade of inhibition leads to a state of uncontrolled neuronal excitation, manifesting as generalized convulsions.[3][7]

Binding Site and Subunit Selectivity

Radioligand binding studies have been instrumental in elucidating the interaction of this compound with the GABA-A receptor.[1][6] Studies using [14C]-labeled this compound have confirmed its binding within the channel pore.[6][9] Molecular dynamics simulations suggest that this compound forms unique polar interactions with amino acid residues within the 1' and 2' rings of the pore, a site distinct from that of many insecticides that also target the GABA-A receptor.[6][9][12]

The GABA-A receptor is a pentameric protein complex composed of various subunit combinations (e.g., α, β, γ).[11] this compound exhibits some degree of subunit selectivity, with studies indicating a higher affinity for receptors containing α2 and β3 subunits.[13][14] Specifically, the α2β3γ2 subtype has been identified as a major target.[13][14] This selectivity may contribute to the specific toxicological profile of this compound and presents opportunities for the development of targeted therapies.[2]

Signaling Pathway of this compound-Induced Neurotoxicity

The binding of this compound to the GABA-A receptor initiates a cascade of events that culminates in severe neurotoxicity.

Caption: Signaling pathway of this compound-induced neurotoxicity.

The process begins with this compound binding to the GABA-A receptor channel, leading to a blockade of chloride ion influx. This action inhibits the normal hyperpolarization of neurons, resulting in a disinhibition of the central nervous system. The consequent uncontrolled neuronal excitation manifests as severe seizures and status epilepticus.

Quantitative Toxicological Data

The following table summarizes key quantitative data related to the toxicology of this compound.

| Parameter | Species | Route of Administration | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal (i.p.) | 0.11 - 0.22 mg/kg | [6] |

| Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | [15][16] | |

| Mouse | Oral (gavage) | 0.29 mg/kg | [1] | |

| Human (estimated) | Oral | 0.1 - 0.3 mg/kg | [2] | |

| CD50 (Clonic Seizures) | Mouse | Not specified | 0.11 mg/kg | [4] |

| CD50 (Tonic Seizures) | Mouse | Not specified | 0.22 mg/kg | [4] |

| Human Lethal Dose (estimated) | Human | Oral | 7 - 10 mg | [4][6] |

Key Experimental Protocols

Understanding the pathophysiology of this compound poisoning relies on a variety of experimental models and techniques.

In Vivo Animal Models

-

Objective: To characterize the convulsive effects and mortality of this compound and to evaluate potential antidotes.

-

Methodology:

-

Animal Species: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[17][18]

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection or oral gavage. Doses typically range from sub-convulsive to lethal levels (e.g., 0.1 to 0.4 mg/kg in mice).[3][17][18]

-

Behavioral Observation: Animals are continuously monitored for the onset, severity, and duration of seizures (e.g., clonic, tonic-clonic) and for mortality.[17]

-

Antidote Testing: Potential therapeutic agents (e.g., benzodiazepines, NMDA receptor antagonists) are administered at various time points before or after this compound exposure to assess their efficacy in preventing or mitigating seizures and death.[18]

-

Radioligand Binding Assays

-

Objective: To determine the binding affinity and site of action of this compound on the GABA-A receptor.

-

Methodology:

-

Preparation of Brain Membranes: Rat brain cortices are homogenized and centrifuged to isolate the membrane fraction containing the GABA-A receptors.[1][6]

-

Radioligand: [14C]-labeled this compound or other radiolabeled ligands that bind to the non-competitive antagonist site (e.g., [3H]EBOB) are used.[1][6]

-

Incubation: Brain membranes are incubated with the radioligand in the presence or absence of varying concentrations of unlabeled this compound or other test compounds.[1][6]

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting or accelerator mass spectrometry (for low specific activity radioligands like [14C]TETS).[1][6][12]

-

Data Analysis: The data are analyzed to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound.[6]

-

Electrophysiology

-

Objective: To directly measure the effect of this compound on the function of GABA-A receptors.

-

Methodology:

-

Cell Preparation: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are engineered to express specific subtypes of GABA-A receptors.[14]

-

Two-Electrode Voltage Clamp: The oocyte or cell is voltage-clamped, and GABA is applied to elicit an inward chloride current.

-

This compound Application: this compound is co-applied with GABA to measure its inhibitory effect on the GABA-induced current.

-

Data Analysis: Dose-response curves are generated to determine the IC50 of this compound for different GABA-A receptor subtypes.[14]

-

Experimental Workflow for Antidote Screening

The development of effective countermeasures for this compound poisoning requires a systematic screening process.

Caption: A typical workflow for screening and developing antidotes for this compound poisoning.

This workflow begins with high-throughput in vitro screening of compound libraries to identify molecules that can counteract the effects of this compound on the GABA-A receptor. Promising hits are then validated in in vivo animal models to assess their efficacy and safety. Lead compounds undergo optimization to improve their pharmacological properties before advancing to preclinical development.

Conclusion and Future Directions

Acute this compound poisoning represents a significant public health concern and a potential chemical threat. A thorough understanding of its pathophysiology, centered on the non-competitive antagonism of the GABA-A receptor, is crucial for the development of effective medical countermeasures. Current treatment strategies are largely supportive and focus on managing seizures with benzodiazepines and other anticonvulsants, though their efficacy can be limited.[18]

Future research should focus on:

-

Developing more specific antagonists that can displace this compound from its binding site.

-

Exploring novel therapeutic targets downstream of the GABA-A receptor to mitigate the effects of neuronal hyperexcitability.

-

Improving diagnostic tools for the rapid and sensitive detection of this compound in clinical and environmental samples.[19]

By advancing our knowledge of the fundamental mechanisms of this compound neurotoxicity, the scientific community can better prepare for and respond to this dangerous poison.

References

- 1. Tetramethylenedisulfothis compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Behavioral Intoxication following Voluntary Oral Ingestion of Tetramethylenedisulfothis compound: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Rat poison and food security in the People’s Republic of China: focus on tetramethylene disulfothis compound (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA receptor target of tetramethylenedisulfothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetramethylene disulfothis compound (PIM 982) [inchem.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. google.com [google.com]

- 11. GABAA receptor - Wikipedia [en.wikipedia.org]

- 12. GABAA receptor target of tetramethylenedisulfothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. escholarship.org [escholarship.org]

- 15. [The study of status and advances on this compound poisoning] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Behavioral Assessment of NIH Swiss Mice Acutely Intoxicated with Tetramethylenedisulfothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Toxicokinetics and Metabolism of Tetramine in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylenedisulfotetramine (TETS), commonly known as this compound, is a highly potent neurotoxicant and a banned rodenticide. Its extreme toxicity, coupled with its odorless, tasteless, and stable nature, makes it a significant public health concern and a potential chemical threat agent.[1][2] Understanding the toxicokinetics and metabolism of this compound in mammals is crucial for developing effective diagnostic and therapeutic strategies against poisoning, as well as for risk assessment. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity.

Toxicokinetics of this compound

Toxicokinetics describes the journey of a toxic substance through the body, encompassing its absorption, distribution, metabolism, and excretion. While comprehensive data for this compound is limited, existing studies and case reports provide valuable insights into its behavior in mammalian systems.

Absorption

This compound is rapidly absorbed following oral ingestion, which is the most common route of exposure.[1] Clinical reports from human poisoning cases indicate a rapid onset of severe symptoms, often within minutes to an hour, underscoring its swift entry into the systemic circulation.[3] The efficiency of absorption can be influenced by the vehicle of ingestion; for instance, a fatty matrix may delay absorption.

Distribution

Following absorption, this compound is distributed throughout the body. Due to its high toxicity, detailed distribution studies in humans are not available. However, animal studies and clinical observations suggest that this compound crosses the blood-brain barrier, which is consistent with its profound effects on the central nervous system (CNS).[3] The rebound phenomenon observed in plasma concentrations after detoxification treatments like hemoperfusion suggests that this compound may be sequestered in and slowly released from certain tissues.[1]

Metabolism

The metabolism of this compound in mammals is poorly understood, and specific metabolic pathways have not been elucidated.[3][4] It is widely suggested that this compound is metabolically stable and may be excreted largely unchanged.[3] The lack of identified metabolites in toxicological screenings of poisoned individuals supports this hypothesis. The primary focus of research has been on its toxicodynamics rather than its biotransformation. The chemical stability of this compound further suggests it may be resistant to enzymatic degradation.[5]

Excretion

The primary route of elimination for this compound is through the kidneys, with the compound being excreted in the urine.[4] Elimination is a slow process, and this compound can be detected in urine for several days to weeks after exposure.[4] This slow clearance contributes to its prolonged toxic effects.

Quantitative Toxicokinetic Data

Quantitative data on the toxicokinetics of this compound are sparse and often derived from case reports of acute poisoning or limited animal studies. The following tables summarize the available data.

Table 1: Lethal Dose (LD50) of this compound in Mammals

| Species | Route of Administration | LD50 (mg/kg) |

| Human (estimated) | Oral | 0.1 |

| Mouse | Oral | 0.90 |

Source:[2]

Table 2: Reported this compound Concentrations in Human Biological Fluids from Case Reports

| Biological Fluid | Concentration (mg/L) | Context |

| Blood | 1.37 | Fatal poisoning case |

| Urine | 15.07 | Fatal poisoning case |

| Blood | 0.57 | Non-fatal poisoning case |

| Urine | 5.85 | Non-fatal poisoning case |

| Plasma | 0.124 ± 0.082 | Pre-hemoperfusion in poisoned patients |

| Plasma | 0.080 ± 0.055 | Post-hemoperfusion in poisoned patients |

Experimental Protocols

The analysis of this compound in biological matrices is challenging due to its high polarity and low molecular weight. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Sample Preparation for this compound Analysis

Objective: To extract this compound from biological matrices (blood, urine, tissue) for instrumental analysis.

Typical Protocol (Liquid-Liquid Extraction for GC-MS):

-

Sample Collection: Collect blood, urine, or homogenized tissue samples.

-

Internal Standard Spiking: Add a known concentration of an internal standard (e.g., a deuterated analog of this compound) to the sample for accurate quantification.

-

Solvent Extraction: Add an appropriate organic solvent (e.g., ethyl acetate) to the sample.

-

Vortexing/Mixing: Vigorously mix the sample and solvent to facilitate the transfer of this compound into the organic phase.

-

Centrifugation: Centrifuge the mixture to separate the organic and aqueous layers.

-

Extraction of Organic Layer: Carefully collect the organic supernatant containing the extracted this compound.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile) for injection into the GC-MS system.[8]

GC-MS Method for this compound Quantification

Objective: To separate, identify, and quantify this compound in a prepared sample extract.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 20°C/minute.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5973 or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., m/z 121, 132, 212, 240).[9]

LC-MS/MS Method for this compound Quantification

Objective: To provide a sensitive and specific method for this compound analysis, particularly for polar molecules.

Typical LC-MS/MS Parameters:

-

Liquid Chromatograph: Agilent 1200 series or similar.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for polar compounds.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.[10][11]

Mechanism of Toxicity: GABA Receptor Antagonism

The primary mechanism of this compound's toxicity is its potent and non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[3] GABA is the main inhibitory neurotransmitter in the mammalian brain. By binding to the GABA-A receptor, GABA opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[12] this compound binds to a site within the chloride channel of the GABA-A receptor, physically blocking the flow of chloride ions.[2] This blockade prevents the inhibitory action of GABA, leading to uncontrolled neuronal firing and resulting in severe convulsions and status epilepticus, which are the hallmarks of this compound poisoning.[2][3]

Visualizations

Signaling Pathway: this compound's Action on the GABA-A Receptor

Caption: Mechanism of this compound toxicity via GABA-A receptor antagonism.

Experimental Workflow: Toxicokinetic Study of this compound

Caption: General workflow for a toxicokinetic study of this compound.

Logical Relationship: this compound Poisoning Cascade

Caption: Logical cascade of events in acute this compound poisoning.

Conclusion and Future Directions

The toxicokinetics of this compound are characterized by rapid absorption and slow elimination, primarily as the parent compound in urine. Its potent neurotoxicity is a direct result of its non-competitive antagonism of the GABA-A receptor. A significant knowledge gap remains concerning the metabolism of this compound in mammals. Future research should focus on:

-

Metabolite Identification: Employing advanced analytical techniques, such as high-resolution mass spectrometry, to investigate potential biotransformation products of this compound in vivo and in vitro.

-

Quantitative Pharmacokinetics: Conducting well-controlled pharmacokinetic studies in various mammalian species to determine key parameters like bioavailability, volume of distribution, and clearance.

-

Enzyme Interaction Studies: Investigating the potential interaction of this compound with major drug-metabolizing enzymes to understand its metabolic stability.

A more complete understanding of this compound's ADME properties is essential for the development of more effective countermeasures and for providing a more robust basis for risk assessment in cases of accidental or intentional poisoning.

References

- 1. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tetramethylenedisulfothis compound - Wikipedia [en.wikipedia.org]

- 3. Tetramethylenedisulfothis compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Safety destruction of tetramethylene disulfothis compound and its medical waste] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scitechnol.com [scitechnol.com]

- 7. The monocyte dysfunction induced by acute this compound poisoning and corrected by continuous blood purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Rodenticide Tetramethylenedisulfothis compound (this compound) in Processed Foods by Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Determination of triethylenethis compound (TETA) and its metabolites in human plasma and urine by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

Beyond the GABA Receptor: An In-depth Technical Guide on the Molecular Targets of Tetramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylenedisulfotetramine (TETS), commonly referred to as this compound, is a potent neurotoxin and convulsant agent. While its primary and most well-characterized molecular target is the γ-aminobutyric acid type A (GABAA) receptor, emerging evidence suggests that the toxicological profile of TETS is not solely attributable to its interaction with the GABAergic system. This technical guide provides a comprehensive overview of the molecular targets of TETS beyond the GABAA receptor, focusing on the downstream consequences of its primary inhibitory action. We delve into the significant role of the N-methyl-D-aspartate (NMDA) receptor and subsequent calcium dysregulation in TETS-induced neurotoxicity. Furthermore, we explore the limited evidence for a direct interaction with the glycine receptor. This document aims to provide researchers and drug development professionals with a detailed understanding of the broader molecular impact of TETS, which is crucial for the development of more effective therapeutic countermeasures.

Introduction

Tetramethylenedisulfothis compound (TETS) is a highly toxic rodenticide that has been banned internationally but continues to pose a significant threat due to its illicit use and potential as a chemical threat agent.[1] The primary mechanism of TETS toxicity is the non-competitive antagonism of the GABAA receptor, leading to a blockade of inhibitory neurotransmission and subsequent hyperexcitability of the central nervous system, manifesting as severe convulsions.[2][3] However, the failure of therapies targeting solely the GABAA receptor to completely prevent the lethal effects of TETS suggests the involvement of other molecular players. This guide will explore these secondary targets and the signaling pathways implicated in TETS neurotoxicity.

Downstream Activation of the NMDA Receptor and Calcium Dysregulation

The most significant molecular consequence of TETS-induced GABAA receptor blockade is the subsequent over-activation of the excitatory glutamatergic system, particularly involving the NMDA receptor.

Mechanism of NMDA Receptor Involvement

TETS does not appear to bind directly to the NMDA receptor. Instead, its action is indirect. The inhibition of GABAergic signaling by TETS leads to unchecked neuronal depolarization. This persistent depolarization relieves the voltage-dependent magnesium (Mg2+) block of the NMDA receptor channel, allowing for its activation by glutamate. This leads to an excessive influx of calcium (Ca2+) into the neuron, a key event in excitotoxicity.[4][5]

Evidence for NMDA Receptor-Mediated Calcium Influx

Studies using cultured hippocampal neurons have demonstrated that TETS induces a dramatic alteration in Ca2+ dynamics, characterized by an initial transient elevation of intracellular Ca2+ followed by a decrease in the frequency but an increase in the amplitude of spontaneous Ca2+ oscillations.[4][6] Crucially, these TETS-induced changes in Ca2+ dynamics are prevented by the NMDA receptor open-channel blocker MK-801.[4][5] In contrast, the L-type voltage-gated Ca2+ channel blocker, nifedipine, has no effect on the TETS-induced Ca2+ responses, confirming that the Ca2+ influx is mediated by NMDA receptors.[4] This highlights the critical role of NMDA receptor activation in the downstream signaling cascade of TETS toxicity.

Therapeutic Implications

The involvement of the NMDA receptor in TETS toxicity has significant therapeutic implications. Animal studies have shown that combined therapy with a benzodiazepine (a positive allosteric modulator of the GABAA receptor) and an NMDA receptor antagonist (such as MK-801 or ketamine) provides synergistic protection against TETS-induced seizures and lethality, and is more effective than either treatment alone.[1][5][7]

Signaling Pathway

Caption: Downstream signaling cascade of TETS-induced neurotoxicity.

Potential Interaction with the Glycine Receptor

Evidence for a direct interaction between TETS and the glycine receptor is limited and largely historical.

Antagonism of Glycine-Mediated Effects

An early in vivo study from 1975 reported that intravenous administration of TETS could antagonize the effects of microiontophoretically applied glycine, in addition to GABA, in the cuneate nucleus of anesthetized rats.[5] This suggests a potential interaction with the glycine receptor, which, like the GABAA receptor, is a ligand-gated chloride channel that mediates inhibitory neurotransmission.

Lack of Recent Corroborating Evidence

It is important to note that this finding has not been extensively corroborated by more recent studies using modern molecular and electrophysiological techniques. The majority of contemporary research has focused on the GABAA and NMDA receptor pathways. Therefore, while a direct effect on the glycine receptor cannot be entirely ruled out, it is not considered a major contributor to TETS toxicity based on current knowledge. Further investigation is required to confirm and characterize this potential interaction.

Other Potential Molecular Targets

Interactions of TETS with other neuronal receptors and channels have been postulated but lack substantial experimental support.

Nicotinic Acetylcholine Receptors (nAChR)

There is currently no direct evidence to suggest that TETS interacts with nAChRs. Initial hypotheses were based on the activity of structurally related but distinct compounds.

Voltage-Gated Ion Channels

While the neuronal hyperexcitability induced by TETS ultimately involves the activity of voltage-gated sodium and potassium channels that propagate action potentials, there is no evidence to suggest that TETS directly binds to or modulates these channels.[5] The observed effects on these channels are considered a consequence of the primary disruption of inhibitory neurotransmission.

Enzyme Inhibition

There is no current evidence to indicate that TETS acts as a direct inhibitor of specific enzymes as a primary or secondary mechanism of its toxicity.

Summary of Quantitative Data

Quantitative data on the interaction of TETS with molecular targets other than the GABAA receptor is scarce. The available information is summarized in the table below.

| Target | Compound | Assay Type | Species | Preparation | Quantitative Data | Reference(s) |

| GABAA Receptor | TETS | Radioligand Binding ([35S]TBPS) | Rat | Brain Membranes | IC50 ≈ 1 µM | [4] |

| NMDA Receptor | TETS | Calcium Imaging | Mouse | Cultured Hippocampal Neurons | Indirect activation; no direct binding data available. Effects on Ca2+ dynamics blocked by NMDA receptor antagonists. | [4][5] |

| Glycine Receptor | TETS | Microiontophoresis | Rat | Cuneate Nucleus (in vivo) | Antagonism of glycine-induced effects observed; no quantitative binding or functional data available. | [5] |

Experimental Protocols

Detailed experimental protocols for the investigation of TETS's effects on non-GABAergic targets are not widely published. The following are generalized protocols based on the methodologies described in the cited literature.

Calcium Imaging in Cultured Neurons

This protocol is designed to assess the effect of TETS on intracellular calcium dynamics, particularly the involvement of the NMDA receptor.

Caption: Workflow for calcium imaging experiments.

Protocol Steps:

-

Cell Culture: Culture primary hippocampal neurons from neonatal mice or rats on glass coverslips.

-

Dye Loading: After 13-17 days in vitro, load the neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Baseline Recording: Mount the coverslip in a recording chamber on a fluorescence microscope and record baseline spontaneous calcium oscillations for a defined period.

-

Compound Application: Apply TETS, an NMDA receptor antagonist (e.g., MK-801), or a combination of both to the neuronal culture. A vehicle control should also be run.

-

Post-treatment Recording: Immediately following compound application, record the changes in intracellular calcium dynamics for a specified duration.

-

Data Analysis: Analyze the recorded fluorescence data to determine changes in the frequency and amplitude of calcium oscillations and the overall integrated calcium levels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol can be adapted to investigate the effects of TETS on glycine receptors in a heterologous expression system or in neuronal preparations.

Caption: Workflow for whole-cell patch-clamp experiments.

Protocol Steps:

-

Cell Preparation: Use a cell line stably expressing the glycine receptor subtype of interest, or prepare acute brain slices containing neurons known to express glycine receptors.

-

Recording Setup: Place the cell or slice in a recording chamber and establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.

-

Baseline Current: Perfuse the cell with an external solution containing a known concentration of glycine to evoke a baseline inward chloride current.

-

TETS Application: Co-apply TETS with glycine to the cell and record any changes in the amplitude or kinetics of the glycine-evoked current.

-

Dose-Response Analysis: To determine if TETS acts as a competitive or non-competitive antagonist, perform a dose-response analysis by applying varying concentrations of glycine in the absence and presence of a fixed concentration of TETS.

Conclusion

While the GABAA receptor remains the primary molecular target of this compound, a comprehensive understanding of its neurotoxic effects necessitates consideration of downstream signaling events. The over-activation of NMDA receptors and the subsequent dysregulation of intracellular calcium are critical secondary consequences of TETS-induced GABAA receptor blockade and represent important targets for therapeutic intervention. The potential for a direct interaction with glycine receptors is an area that warrants further investigation with modern research methodologies. A multi-target approach, addressing both the primary GABAergic deficit and the secondary glutamatergic over-activity, is likely to be the most effective strategy for the development of novel and improved treatments for this compound poisoning.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetramethylenedisulfothis compound - Wikipedia [en.wikipedia.org]

- 3. Behavioral Intoxication following Voluntary Oral Ingestion of Tetramethylenedisulfothis compound: Dose-Dependent Onset, Severity, Survival, and Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetramethylenedisulfothis compound Alters Ca2+ Dynamics in Cultured Hippocampal Neurons: Mitigation by NMDA Receptor Blockade and GABAA Receptor-Positive Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetramethylenedisulfothis compound neurotoxicity: What have we learned in the past 70 years? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Tetramethylenedisulfothis compound: pest control gone awry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Relationship Between Tetramine Structure and its Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract